N,N-Diethyl-2-fluorobenzamide chemical properties
N,N-Diethyl-2-fluorobenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-2-fluorobenzamide
I. Overview and Core Physicochemical Properties
N,N-Diethyl-2-fluorobenzamide (CAS No. 10345-76-3) is a fluorinated aromatic amide.[1] This class of compounds is of significant interest to researchers in medicinal chemistry and materials science. The introduction of a fluorine atom to the ortho-position of the benzamide scaffold can profoundly influence the molecule's conformational preferences, lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] This guide provides a detailed examination of its chemical properties, synthesis, and spectral characteristics.
The compound is typically a colorless to pale yellow liquid or solid, with low solubility in water but higher solubility in common organic solvents.[2] Its hydrophobic character is derived from the aromatic ring and the N,N-diethyl groups.[2]
Table 1: Physicochemical Properties of N,N-Diethyl-2-fluorobenzamide
| Property | Value | Source |
| CAS Number | 10345-76-3 | [1][4] |
| Molecular Formula | C₁₁H₁₄FNO | [4][5] |
| Molecular Weight | 195.23 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| InChIKey | IOVYXBLAGKVAGL-UHFFFAOYSA-N | [2] |
| SMILES | C(N(CC)CC)(=O)C1=C(F)C=CC=C1 | [2] |
II. Synthesis and Reaction Mechanism
The most direct and common method for synthesizing N,N-Diethyl-2-fluorobenzamide is through the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with diethylamine.[7] This reaction is typically performed in an inert solvent, with a tertiary amine base like triethylamine added to neutralize the hydrochloric acid byproduct that is formed.[8]
Experimental Protocol: Synthesis of N,N-Diethyl-2-fluorobenzamide
This protocol is adapted from established procedures for analogous benzamide syntheses.[8]
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Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzoyl chloride (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.
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Amine Addition: In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.
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Reaction: Add the diethylamine/triethylamine solution dropwise to the stirred solution of 2-fluorobenzoyl chloride at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.[8]
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of the solvent.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess amines, a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure N,N-Diethyl-2-fluorobenzamide.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a well-established addition-elimination mechanism.[7] The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by eliminating the chloride ion, which is the best leaving group. The triethylamine base then deprotonates the resulting ammonium ion to yield the final neutral amide product.
III. Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the restricted rotation around the amide (C-N) bond. This can make the two ethyl groups diastereotopic, meaning the two methylene (-CH₂) groups and the two methyl (-CH₃) groups may appear as separate signals.[10]
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Aromatic Protons (δ 7.0-7.5 ppm): Four protons on the fluorophenyl ring will appear as a complex multiplet pattern due to H-H and H-F coupling.
-
Methylene Protons (δ ~3.2-3.8 ppm): Two broad quartets, each integrating to 2H, are expected for the -CH₂- groups. The separation is due to the hindered rotation.[10]
-
Methyl Protons (δ ~1.1-1.3 ppm): Two broad triplets, each integrating to 3H, are expected for the -CH₃ groups.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show 8 distinct signals (some aromatic signals may overlap).
-
Carbonyl Carbon (δ ~168-172 ppm): The amide carbonyl carbon will appear in this downfield region.[11]
-
Aromatic Carbons (δ ~115-160 ppm): Six signals are expected. The carbon attached to the fluorine (C-F) will show a large coupling constant (¹JCF) and a chemical shift around 158-162 ppm. The other carbons will show smaller C-F couplings.[12]
-
Methylene Carbons (δ ~40-45 ppm): Two distinct signals may be observed for the -CH₂- carbons due to hindered rotation.
-
Methyl Carbons (δ ~12-15 ppm): Two distinct signals may be observed for the -CH₃ carbons.
-
-
Mass Spectrometry (EI-MS): The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen and benzylic cleavage.
-
Molecular Ion [M]⁺: m/z = 195
-
Key Fragments:
-
m/z = 123: [FC₆H₄CO]⁺, the 2-fluorobenzoyl cation, formed by cleavage of the amide C-N bond.
-
m/z = 95: [FC₆H₄]⁺, the 2-fluorophenyl cation, from loss of CO from the benzoyl fragment.
-
m/z = 180: [M-CH₃]⁺, loss of a methyl group.
-
m/z = 166: [M-C₂H₅]⁺, loss of an ethyl group.
-
-
IV. Chemical Reactivity and Safe Handling
-
Stability: N,N-Diethyl-2-fluorobenzamide is stable under normal laboratory conditions. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.
-
Reactivity: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-fluorobenzoic acid and diethylamine. The aromatic ring can undergo further electrophilic substitution, though the fluorine and amide groups will influence the regioselectivity of such reactions.
-
Safe Handling: While specific toxicity data is not available, it is prudent to handle this compound with the same precautions as its non-fluorinated analog, N,N-diethylbenzamide. It should be considered harmful if swallowed or in contact with skin, and a potential cause of skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.
-
References
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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SpectraBase. (n.d.). N,N-diethyl-2,5-difluorobenzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Appchem. (n.d.). N,N-Diethyl 2-fluorobenzamide | 10345-76-3 | C11H14FNO. Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-4-fluorobenzamide. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Fluoro-N,N-diethyl-benzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]
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Molbase. (n.d.). Cas 94930-55-9,Benzoic acid, 2-(cyanohydroxymethyl)-6-fluoro-. Retrieved from [Link]
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PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]
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